Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate
Description
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is a carbamate-protected amine derivative featuring a cyclopentane ring substituted with an aminomethyl group at the 3-position. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the primary amine, enhancing stability during synthetic processes . The compound’s molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.31 g/mol . Its stereochemical configuration (e.g., racemic or enantiopure forms) significantly influences its physicochemical and biological properties. For example, the racemic mixture rac-tert-butyl N-[(1R,3S)-3-(aminomethyl)cyclopentyl]carbamate has been documented with 95% purity . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and antimicrobial agents .
Properties
IUPAC Name |
tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGSPMZBMBIGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401151020 | |
| Record name | Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1523617-91-5 | |
| Record name | Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[3-(aminomethyl)cyclopentyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401151020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method includes the use of tert-butyl carbamate and 3-(aminomethyl)cyclopentyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for synthesizing various biologically active compounds, making it invaluable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential biological activity.
Medicine: It is explored for its potential therapeutic applications, including drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The aminomethyl group in the target compound offers higher nucleophilicity than methylamino or aminoethyl substituents, influencing reactivity in coupling reactions .
- Salt Forms : Hydrochloride salts (e.g., cyclobutyl derivative) enhance solubility in polar solvents, critical for bioavailability in drug formulations .
Aromatic vs. Alicyclic Carbamates
Key Observations :
- Aromatic Systems: Benzylcarbamates (e.g., 3- or 4-aminomethyl derivatives) exhibit π-π stacking interactions, increasing melting points compared to alicyclic analogues .
- Synthetic Flexibility : Alicyclic carbamates (e.g., cyclopentyl) are favored in enantioselective catalysis due to predictable stereochemical outcomes .
Halogenated and Fluorinated Analogues
Key Observations :
Biological Activity
Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H22N2O
- Molecular Weight : 198.31 g/mol
- CAS Number : 347185-71-1
The compound features a tert-butyl group attached to a carbamate linked to a cyclopentyl structure, which contributes to its unique pharmacological profile.
This compound functions primarily as a receptor antagonist , particularly targeting the NMDA receptor subtype NR2B. This receptor is implicated in various neurological processes, including pain modulation and neuroprotection. The compound's mechanism involves:
- Binding Affinity : It exhibits high binding affinity for NR2B receptors, leading to inhibition of excitatory neurotransmission.
- Selectivity : Unlike non-selective NMDA antagonists, it demonstrates reduced side effects on motor coordination, making it a promising candidate for treating neuropathic pain and other neurological disorders .
Biological Activity
The biological activity of this compound has been explored in several studies:
- Pain Models : In preclinical models, the compound has shown efficacy in reducing pain responses in spinal nerve ligation models, indicating its potential for neuropathic pain management .
- Neuroprotection : Research suggests that it may provide neuroprotective effects, particularly in models of Parkinson's disease, by modulating excitatory neurotransmission without significant motor side effects .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of this compound:
-
Efficacy in Animal Models :
- A study demonstrated that the compound significantly reduced pain scores in rats subjected to nerve injury models, suggesting robust analgesic properties .
- Another investigation found that it improved motor function in animal models of Parkinson's disease without causing adverse effects typically associated with broader NMDA antagonists .
- Pharmacokinetic Profile :
Data Table: Pharmacokinetic Profiles
| Compound | Species | Bioavailability (%) | Half-Life (hr) | Clearance (mL/min/kg) | Oral Dose (mg/kg) |
|---|---|---|---|---|---|
| This compound | Rat | 34 | 0.7 | 24 | 4.8 |
Q & A
Q. What are the optimal reaction conditions for synthesizing Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate, and how can yield be maximized?
The synthesis typically involves reacting tert-butyl carbamate with 3-(aminomethyl)cyclopentyl derivatives under alkaline conditions. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions.
- Solvent : Polar aprotic solvents like DMF or THF to stabilize intermediates.
- Catalyst : Use of coupling agents such as EDCI/HOBt for efficient amide bond formation . Yield optimization requires monitoring reaction progress via LCMS or TLC and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carbamate) .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR Spectroscopy : H and C NMR to confirm cyclopentyl backbone and carbamate functionality (e.g., tert-butyl protons at δ ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (228.336 g/mol) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies indicate:
- Temperature : Store at –20°C in inert atmospheres to prevent hydrolysis of the carbamate group.
- Light Sensitivity : Protect from UV exposure to avoid decomposition of the aminomethyl side chain .
- pH Stability : Degrades rapidly in strongly acidic/basic conditions (pH <3 or >10) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR or MS adducts) can arise from:
- Conformational Isomerism : Use variable-temperature NMR to identify dynamic rotational states of the cyclopentyl ring .
- Impurity Interference : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .
- Tautomeric Forms : Compare experimental IR data with computational simulations (DFT) to rule out alternative structures .
Q. What experimental designs are suitable for studying interactions between this compound and biological targets (e.g., enzymes)?
Key methodologies include:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K, k/k) by immobilizing the target protein .
- X-ray Crystallography : Co-crystallize the compound with its target (e.g., enzymes) using the CCP4 suite for structure determination .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding interactions .
Q. What mechanistic insights exist for nucleophilic reactions involving the aminomethyl group?
The aminomethyl side chain participates in:
- Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions (pH 5–6) to form imine intermediates .
- Metal Coordination : Binds transition metals (e.g., Cu) in catalysis, studied via UV-Vis spectroscopy and cyclic voltammetry .
- Enzyme Inhibition : Acts as a competitive inhibitor by mimicking natural substrates, as shown in bacterial biotin carboxylase studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
